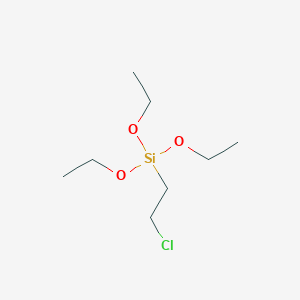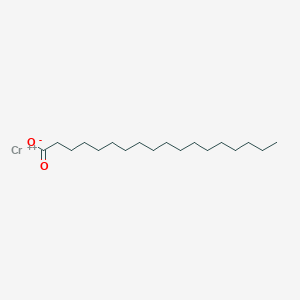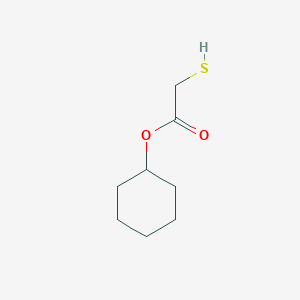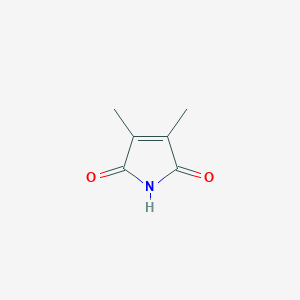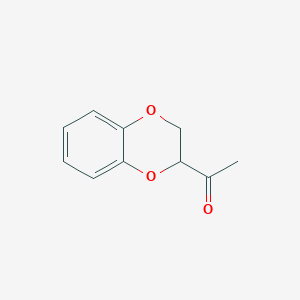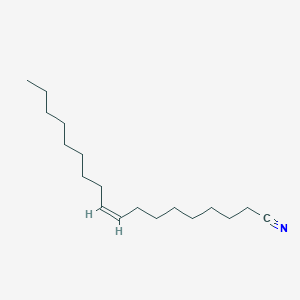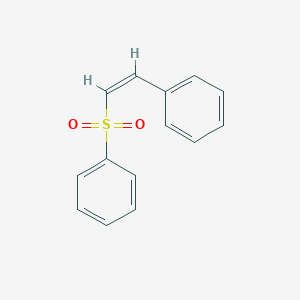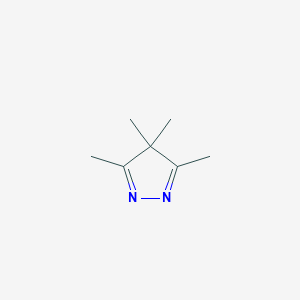
Pyrazole, 3,4,4,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 3,4,4,5-tetramethyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse applications in the fields of chemistry, biochemistry, and pharmacology. This compound has a unique molecular structure that makes it an essential building block for the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of Pyrazole, 3,4,4,5-tetramethyl- is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). Pyrazole, 3,4,4,5-tetramethyl- has also been shown to have antioxidant properties and can scavenge free radicals.
Efectos Bioquímicos Y Fisiológicos
Pyrazole, 3,4,4,5-tetramethyl- has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress in cells. Pyrazole, 3,4,4,5-tetramethyl- has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole, 3,4,4,5-tetramethyl- has several advantages for lab experiments. This compound is readily available and can be synthesized through various methods. Pyrazole, 3,4,4,5-tetramethyl- is also stable and can be stored for long periods without degradation. However, Pyrazole, 3,4,4,5-tetramethyl- has some limitations for lab experiments. This compound can be toxic at high concentrations and can interfere with the activity of certain enzymes, making it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of Pyrazole, 3,4,4,5-tetramethyl-. One potential application is in the development of new pharmaceuticals. Pyrazole, 3,4,4,5-tetramethyl- has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential application is in the development of new catalysts for organic reactions. Pyrazole, 3,4,4,5-tetramethyl- has been shown to be an effective catalyst for various organic reactions, including the Michael addition and the Aldol reaction. Finally, Pyrazole, 3,4,4,5-tetramethyl- can be used as a ligand in coordination chemistry, making it a promising candidate for the development of new materials with unique properties.
Conclusion:
In conclusion, Pyrazole, 3,4,4,5-tetramethyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse applications in the fields of chemistry, biochemistry, and pharmacology. This compound has a unique molecular structure that makes it an essential building block for the synthesis of various organic compounds. Pyrazole, 3,4,4,5-tetramethyl- has several advantages for lab experiments, including its availability and stability. However, this compound also has some limitations, including its toxicity at high concentrations. There are several future directions for the use of Pyrazole, 3,4,4,5-tetramethyl-, including the development of new pharmaceuticals, catalysts, and materials.
Métodos De Síntesis
Pyrazole, 3,4,4,5-tetramethyl- can be synthesized through various methods, including the reaction of 3,4,4,5-tetramethyl-1,2-diamine with 1,3-dicarbonyl compounds. The reaction of 3,4,4,5-tetramethyl-1,2-diamine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate yields Pyrazole, 3,4,4,5-tetramethyl-. Another method involves the reaction of 3,4,4,5-tetramethyl-1,2-diamine with α,β-unsaturated ketones in the presence of sodium hydride.
Aplicaciones Científicas De Investigación
Pyrazole, 3,4,4,5-tetramethyl- has been extensively used in scientific research due to its diverse applications in the fields of chemistry, biochemistry, and pharmacology. This compound is an essential building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Pyrazole, 3,4,4,5-tetramethyl- has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Propiedades
Número CAS |
19078-32-1 |
|---|---|
Nombre del producto |
Pyrazole, 3,4,4,5-tetramethyl- |
Fórmula molecular |
C7H12N2 |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3,4,4,5-tetramethylpyrazole |
InChI |
InChI=1S/C7H12N2/c1-5-7(3,4)6(2)9-8-5/h1-4H3 |
Clave InChI |
AIHABYFCZQBWLH-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C1(C)C)C |
SMILES canónico |
CC1=NN=C(C1(C)C)C |
Otros números CAS |
19078-32-1 |
Sinónimos |
3,4,4,5-Tetramethyl-4H-pyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



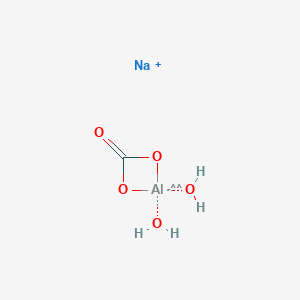
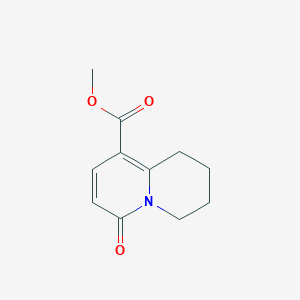
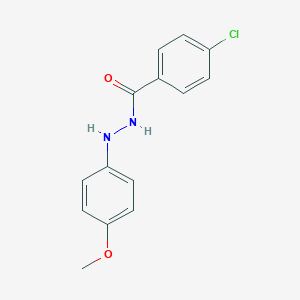
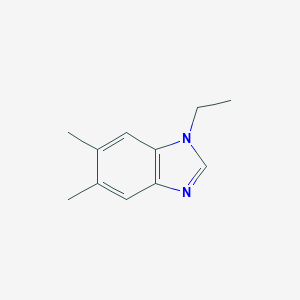
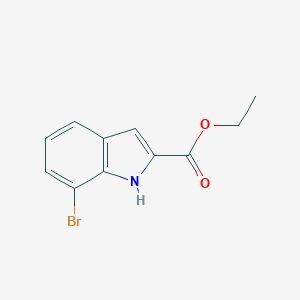
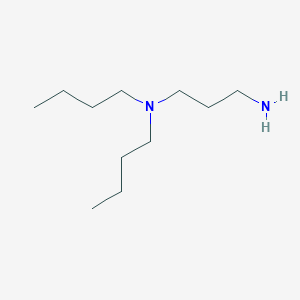
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)
